molecular formula C7H14N2O3S B15097222 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B15097222
M. Wt: 206.27 g/mol
InChI Key: CBEUZWJVSFKVMP-UHFFFAOYSA-N
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Description

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound characterized by the presence of a urea moiety attached to a tetrahydrothiophene ring with a sulfone group

Preparation Methods

The synthesis of 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and methyl isocyanate.

    Reaction Conditions: The key steps involve the oxidation of 3-methylthiophene to form 3-methyl-1,1-dioxidotetrahydrothiophene, followed by the reaction with methyl isocyanate to form the desired urea derivative.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

    Major Products: The major products formed from these reactions include sulfoxides, sulfides, and substituted urea derivatives.

Scientific Research Applications

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide and 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea share structural similarities.

    Uniqueness: The presence of the urea moiety and the specific substitution pattern on the tetrahydrothiophene ring confer unique chemical and biological properties to the compound.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

1-methyl-1-(3-methyl-1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C7H14N2O3S/c1-7(9(2)6(8)10)3-4-13(11,12)5-7/h3-5H2,1-2H3,(H2,8,10)

InChI Key

CBEUZWJVSFKVMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)N

Origin of Product

United States

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